molecular formula C10H6BrFN2O2 B12241777 N-(3-bromo-2-fluorophenyl)-1,2-oxazole-5-carboxamide

N-(3-bromo-2-fluorophenyl)-1,2-oxazole-5-carboxamide

Cat. No.: B12241777
M. Wt: 285.07 g/mol
InChI Key: HIBYYMSVKQYPRW-UHFFFAOYSA-N
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Description

N-(3-bromo-2-fluorophenyl)-1,2-oxazole-5-carboxamide is a chemical compound with the molecular formula C8H7BrFNO It is characterized by the presence of a bromine atom, a fluorine atom, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-2-fluorophenyl)-1,2-oxazole-5-carboxamide typically involves the reaction of 3-bromo-2-fluoroaniline with oxalyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 1,2-oxazole-5-carboxamide under suitable conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-2-fluorophenyl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-(3-bromo-2-fluorophenyl)-1,2-oxazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-bromo-2-fluorophenyl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-fluorophenylboronic acid: Similar in structure but contains a boronic acid group instead of an oxazole ring.

    3-Bromo-2-fluorophenylacetonitrile: Contains a nitrile group instead of an oxazole ring.

    3-Bromo-2-fluorophenylmethanamine: Contains an amine group instead of an oxazole ring.

Uniqueness

N-(3-bromo-2-fluorophenyl)-1,2-oxazole-5-carboxamide is unique due to the presence of both the bromine and fluorine atoms, as well as the oxazole ring. This combination of functional groups imparts specific chemical properties and reactivity, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H6BrFN2O2

Molecular Weight

285.07 g/mol

IUPAC Name

N-(3-bromo-2-fluorophenyl)-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C10H6BrFN2O2/c11-6-2-1-3-7(9(6)12)14-10(15)8-4-5-13-16-8/h1-5H,(H,14,15)

InChI Key

HIBYYMSVKQYPRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)NC(=O)C2=CC=NO2

Origin of Product

United States

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